molecular formula C8H17Cl2N3O B1382224 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride CAS No. 1803581-22-7

3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride

Cat. No.: B1382224
CAS No.: 1803581-22-7
M. Wt: 242.14 g/mol
InChI Key: FGCSBKSWPHQNAT-UHFFFAOYSA-N
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Description

3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride is a useful research compound. Its molecular formula is C8H17Cl2N3O and its molecular weight is 242.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by McLaughlin et al. (2016) focuses on the synthesis and characterization of a related compound, 3,5-AB-CHMFUPPYCA, which has a pyrazole core similar to the compound . This research provides insights into the structural analysis and identification of such compounds, which is crucial for understanding their properties and potential applications (McLaughlin et al., 2016).

Crystal Structure Analysis

  • Quiroga et al. (2010) and Portilla et al. (2007) explored the crystal structure of compounds with pyrazole components. These studies highlight the importance of molecular interactions, such as hydrogen bonds, in determining the crystal structure of compounds similar to the one (Quiroga et al., 2010); (Portilla et al., 2007).

Pharmacological Applications

  • Research by Yamamoto et al. (2016) discusses the development of compounds with pyrazole structures for pharmacological applications, particularly as glycine transporter inhibitors. This indicates the potential of such compounds in therapeutic applications, although the specific compound may have different properties (Yamamoto et al., 2016).

Antimicrobial Activity

  • Studies by Sid et al. (2013) and Shanmugapriya et al. (2021) delve into the antimicrobial properties of pyrazole-based compounds. These studies suggest the potential of such compounds in combating microbial infections, which could extend to the compound , subject to specific research (Sid et al., 2013); (Shanmugapriya et al., 2021).

Novel Compound Synthesis

  • Kumaravel and Vasuki (2009) report on a catalyst-free reaction involving a pyrazole derivative, demonstrating the feasibility of environmentally benign and efficient synthesis methods for such compounds (Kumaravel & Vasuki, 2009).

Divergent Cyclisations

  • Smyth et al. (2007) explored the divergent cyclisations of pyrazol-based acids, revealing the potential for creating a variety of heterocyclic compounds from pyrazol derivatives. This indicates the versatility of such compounds in synthesizing diverse molecular structures (Smyth et al., 2007).

Material Synthesis and Characterization

  • The synthesis and characterization of pyrazole derivatives for potential use in industries such as pharmaceuticals and agrochemicals have been reported by Vyas et al. (2012), indicating the broad applicability of these compounds in various fields (Vyas et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities .

Mode of Action

The specific mode of action of This compound It’s worth noting that compounds containing a pyrazole ring, like this one, can form both linear and cyclic oligomers, depending on the type of solvent . This suggests that the compound may interact with its targets through hydrogen bonding .

Biochemical Pathways

The specific biochemical pathways affected by This compound It’s known that imidazole derivatives can affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The ADME properties of This compound It’s known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

The specific molecular and cellular effects of This compound Compounds with similar structures have been reported to show a broad range of biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the compound is air sensitive and should be stored away from air . Additionally, the compound’s interactions can depend strongly on the type of solvent , suggesting that the environment could influence its action.

Biochemical Analysis

Biochemical Properties

3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as kinases and phosphatases . The interactions between this compound and these enzymes can modulate various biochemical pathways, making it a valuable tool for studying enzyme kinetics and regulation.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it may activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity . This compound may act as an enzyme inhibitor or activator, depending on the context. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the overall biochemical and cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound may degrade under certain conditions, leading to a decrease in its activity. Long-term studies have shown that the effects of this compound on cellular function can vary, with some effects becoming more pronounced or diminishing over time. Understanding these temporal effects is crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered . At lower doses, this compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where a certain dosage is required to observe significant biological activity. Additionally, high doses of this compound can cause toxicity, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can influence the levels of metabolites and the overall metabolic state of cells. For example, it may inhibit or activate key enzymes in glycolysis, the citric acid cycle, or other metabolic pathways. Understanding the metabolic interactions of this compound is essential for elucidating its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active or passive transport mechanisms and may accumulate in certain cellular compartments. The distribution of this compound can influence its biological activity and effectiveness in experimental settings.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its effects on cellular processes. The localization of this compound is crucial for understanding its mechanism of action and biological activity.

Properties

IUPAC Name

2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c1-11-5-8(4-10-11)2-7(3-9)6-12;;/h4-5,7,12H,2-3,6,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCSBKSWPHQNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(CN)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.